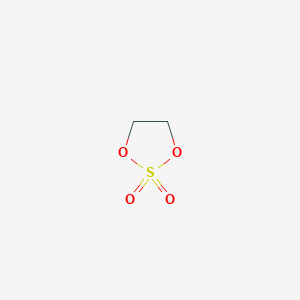










|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[C:5]([C:19]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([CH3:31])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[O:20])=[CH:6][NH:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]([F:18])([F:17])[F:16].[O:32]1[CH2:36][CH2:35]OS1(=O)=O>CN(C)C=O>[OH:32][CH2:36][CH2:35][N:7]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([F:18])([F:16])[F:17])=[C:4]([CH3:3])[C:5]([C:19]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([CH3:31])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[O:20])=[CH:6]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CNC1C1=C(C=CC=C1)C(F)(F)F)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
reactant
|
|
Smiles
|
O1S(OCC1)(=O)=O
|
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
12 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1S(OCC1)(=O)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
again, and the resulting mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
After the mixture was concentrated under reduced pressure, methanol (5 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue and insoluble substances
|
|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated again
|
|
Type
|
ADDITION
|
|
Details
|
To the residue, tetrahydrofuran (2 mL) and 6 M hydrochloric acid (2 mL) were added
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at 60° C. for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water and saturated saline
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
Then, the filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate), whereby the objective compound (0.25 g, 48%)
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCN1C=C(C(=C1C1=C(C=CC=C1)C(F)(F)F)C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |